molecular formula C16H13FN2OS2 B2838380 N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 923069-97-0

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2838380
CAS No.: 923069-97-0
M. Wt: 332.41
InChI Key: PNIFZOMPJVQXJF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on the functional groups present, it could potentially interact with a variety of enzymes or receptors .

Future Directions

If this compound shows promising biological activity, future research could involve further optimization of the structure to improve potency, selectivity, or pharmacokinetic properties . Additionally, more detailed studies could be conducted to fully understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the coupling of benzo[d]thiazole derivatives with thiol-containing compounds. One efficient method is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a thioether linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFZOMPJVQXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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